Octadecylamine hydrochloride
Overview
Description
Octadecylamine (ODA) is a long-chain primary amine, which due to its amphiphilic nature, finds applications in various fields including material science and analytical chemistry. It has been utilized in the synthesis of colloidal silver nanoparticles, where it acts as both a reducing and a stabilizing agent . Additionally, ODA has been used to modify the surface of upconversion nanoparticles (UCNP) to study energy transfer processes . Its ability to be isolated from water and quantified suggests its potential for environmental monitoring . Furthermore, ODA-functionalized graphene vesicles have been synthesized for electrochemical sensing applications , and it has been blended with ionogenic liquid-crystalline copolymers to study phase states and structures . Lastly, ODA derivatives have been synthesized and applied in the petroleum field as demulsifiers and dispersants for oil spills .
Synthesis Analysis
The synthesis of ODA-stabilized nanoparticles is a notable application. A single-step process has been developed to create size-controlled silver nanoparticles using ODA, which electrostatically complexes to Ag+ ions, reduces them, and stabilizes the resulting nanoparticles . In another study, ODA was etherified with tetraethylene glycol and subsequently quaternized to synthesize an amphiphilic ionic liquid for use in the petroleum industry .
Molecular Structure Analysis
ODA's molecular structure allows it to interact with various substances. Its long hydrophobic tail and amine head group enable it to form complexes with metal ions and to modify the surface of nanoparticles . The structure of ODA derivatives has been confirmed using NMR spectroscopy, which is crucial for understanding their interactions at the molecular level .
Chemical Reactions Analysis
ODA participates in chemical reactions that lead to the formation of complexes with metal ions and the stabilization of nanoparticles . It also reacts to form ionic bonds with acrylic acid groups in copolymers, affecting the phase state and structure of the resulting blends .
Physical and Chemical Properties Analysis
The physical and chemical properties of ODA and its derivatives have been extensively studied. Its amphiphilic nature allows it to form intermolecular conjugates with UCNP and to self-assemble into graphene vesicles . The phase state of ODA blends with ionogenic copolymers has been analyzed using IR spectroscopy and gel permeation chromatography (GPC), revealing the formation of various liquid-crystalline phases . The surface activity, aggregation, adsorption, and solubility properties of ODA derivatives have been investigated, demonstrating their potential as demulsifiers and dispersants .
Scientific Research Applications
Corrosion Protection in Carbon Steel : Octadecylamine (ODA) is notably effective in protecting carbon steel from corrosion. It forms a hydrophobic thin film on steel surfaces, which has been analyzed using electrochemical impedance and surface observation techniques (Baux et al., 2018). Furthermore, molecular dynamics simulations have shown that ODA films impede the diffusion of corrosive species, offering marked inhibition abilities (Li et al., 2022).
Modification of Nanomaterials : ODA has been used to synthesize hydrophobic blue fluorescent nanodiamonds. This modification makes the nanodiamonds dispersible in hydrophobic solvents, useful for applications in bioimaging and in hydrophobic environments (Mochalin & Gogotsi, 2009).
Self-assembly and Nanoparticle Stabilization : ODA plays a role in the self-assembly and stabilization of nanoparticles. Its use in microwave irradiation synthesis of hydrophobic gold nanoparticles has been demonstrated, where it aids in forming uniform and stable dispersions in non-toxic solvents (Shen et al., 2006).
Modification of Expansive Soil : In civil engineering, ODA has been used to modify expansive soil, improving its water repellency and reducing its plasticity. This modification alters the soil's physical properties, making it more suitable for certain engineering applications (Wang et al., 2021).
Textile Engineering : ODA is used in the modification of fabrics to impart self-cleaning and self-healing properties. Fabrics treated with polydopamine-encapsulated ODA exhibit improved durability and hydrophobicity, applicable in various industries (Liu et al., 2015).
Drug Delivery Systems : ODA has been used in the development of nanogel-based drug delivery systems. Specifically, it has been grafted to chondroitin sulfate for curcumin delivery, showing potential for cancer treatment applications (Setayesh et al., 2020).
Electrochemical Sensing : Octadecylamine-functionalized graphene vesicles have been synthesized for the electrochemical sensing of hydroquinone, demonstrating the utility of ODA in enhancing the sensitivity and specificity of electrochemical sensors (Li et al., 2018).
Safety And Hazards
Octadecylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Octadecylamine hydrochloride has been used to modify the surface of cellulose to produce organophilic cellulose nanocrystals, which can be used as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems . It has also been used in the flotation of KCl from NaCl-containing complex systems .
properties
IUPAC Name |
octadecan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883759 | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylamine hydrochloride | |
CAS RN |
1838-08-0 | |
Record name | Octadecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanamine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.